4-Methanesulfonyl-N-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}propyl)-2-nitroaniline
Description
Properties
IUPAC Name |
4-methylsulfonyl-N-[3-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O7S3/c1-32(26,27)14-6-4-13(5-7-14)18-21-22-19(30-18)31-11-3-10-20-16-9-8-15(33(2,28)29)12-17(16)23(24)25/h4-9,12,20H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJLRSFTKOTCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCCCNC3=C(C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound acts as an AChE inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of nerve impulses, particularly in the cholinergic pathways that are involved in memory and cognition. The enhanced cholinergic transmission can help alleviate the symptoms of conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.
Biological Activity
4-Methanesulfonyl-N-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}propyl)-2-nitroaniline is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Methanesulfonyl groups : Known for their role in enhancing solubility and bioavailability.
- Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Nitroaniline moiety : Commonly linked to various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4S2 |
| Molecular Weight | 414.52 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, slightly soluble in water |
| CAS Number | Not assigned |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the oxadiazole ring suggests potential antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains through inhibition of cell wall synthesis.
- Anti-inflammatory Effects : Nitroanilines are known to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of nitroanilines exhibit cytotoxic effects on cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of oxadiazole derivatives for their antimicrobial properties. Results indicated that compounds with methanesulfonyl groups exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts .
Study 2: Anti-cancer Activity
Research conducted by Mao et al. (2011) demonstrated that nitroaniline derivatives could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the importance of substituent groups in modulating biological activity .
Study 3: Anti-inflammatory Properties
In vitro studies have shown that compounds containing nitro groups can inhibit the production of nitric oxide in macrophages, indicating potential anti-inflammatory effects . This suggests that the compound may also exert protective effects in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule, including oxadiazole rings, sulfonyl/sulfanyl groups, and nitroaniline derivatives.
Q & A
Basic: What synthetic strategies are employed to construct the 1,3,4-oxadiazole and sulfanylpropyl linkages in this compound?
Methodological Answer:
The synthesis typically involves sequential heterocycle formation and nucleophilic substitution. The 1,3,4-oxadiazole ring is synthesized via cyclization of acylhydrazides using reagents like POCl₃ or PCl₅ under reflux . The sulfanylpropyl linker is introduced via thiol-alkylation, where a thiol group (from intermediates like 5-(4-methanesulfonylphenyl)-1,3,4-oxadiazole-2-thiol) reacts with a bromoalkyl precursor (e.g., 1,3-dibromopropane) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) to ensure regioselectivity . Purity is confirmed via column chromatography (silica gel, ethyl acetate/hexane gradients).
Advanced: How can researchers optimize regioselectivity during the sulfanylpropyl linkage formation to avoid disulfide byproducts?
Methodological Answer:
Regioselectivity challenges arise due to competing disulfide formation. Optimization strategies include:
- Temperature Control: Lower reaction temperatures (0–25°C) reduce thiol oxidation .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to minimize thiol dimerization .
- Stoichiometry: Use a 10–20% excess of the bromoalkyl reagent to drive the reaction toward alkylation .
- Additives: Include reducing agents (e.g., DTT) or radical scavengers (TEMPO) to suppress disulfide formation .
Reaction progress is monitored via TLC or HPLC-MS to detect intermediates and byproducts .
Basic: What spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.5 ppm for nitroaniline and oxadiazole), sulfonyl groups (δ 3.0–3.5 ppm for CH₃SO₂), and propyl linker protons (δ 2.5–3.0 ppm for SCH₂) .
- HRMS: High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) with <5 ppm error .
- FT-IR: Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl (S=O) stretches .
- XRD: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or connectivity .
Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?
Methodological Answer:
Discrepancies often stem from polymorphic forms or residual solvents. To address this:
- Recrystallization: Test multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .
- Thermogravimetric Analysis (TGA): Quantify solvent/moisture content in the sample .
- 2D NMR (COSY, HSQC): Assign overlapping signals to confirm structural consistency .
- Reproducibility Checks: Replicate synthesis under strictly controlled conditions (e.g., humidity, cooling rates) .
Advanced: What computational methods aid in predicting the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and predict activation energies for NAS at the nitroaniline moiety .
- Hammett Plots: Correlate substituent effects (σ values) on reaction rates for meta- and para-substituted analogs .
- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions (e.g., nitro group) to guide site-selective modifications .
Basic: How can researchers design in vitro assays to evaluate this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) based on structural homology to known inhibitors .
- Assay Protocol:
- Enzyme Activity: Use a fluorescence-based ADP-Glo™ assay to measure kinase inhibition (IC₅₀) .
- Cellular Uptake: Quantify intracellular concentration via LC-MS/MS in HEK293 or HeLa cells .
- Control Experiments: Include staurosporine (positive control) and DMSO vehicle (negative control) .
Advanced: What strategies mitigate aggregation-induced artifacts in bioactivity studies of this hydrophobic compound?
Methodological Answer:
- Critical Micelle Concentration (CMC) Determination: Use dynamic light scattering (DLS) to identify concentrations below the CMC .
- Solubility Enhancers: Co-administer cyclodextrins or PEG-based surfactants in assay buffers .
- Orthogonal Assays: Validate hits in cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) systems to rule out false positives .
Basic: What are the documented stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–10) at 25°C for 24h; analyze degradation via HPLC. Sulfonyl and nitro groups are stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .
- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks); monitor decomposition by TGA-DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
